4-amino-N-[4-(5-amino-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
4-amino-N-[4-(5-amino-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[4-(5-amino-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. This is followed by further functionalization to introduce the amino and benzamide groups. Common synthetic routes include:
Condensation Reaction: 2-aminophenol reacts with an aldehyde or ketone in the presence of a catalyst such as samarium triflate under mild conditions to form the benzoxazole ring.
Functionalization: The benzoxazole intermediate is then subjected to further reactions to introduce the amino and benzamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reactions. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[4-(5-amino-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The benzoxazole ring can be reduced under specific conditions to form dihydrobenzoxazole derivatives.
Substitution: The amino and benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides, alkyl halides, and amines are commonly employed.
Major Products
The major products formed from these reactions include nitro derivatives, dihydrobenzoxazole derivatives, and various substituted benzoxazole compounds .
Scientific Research Applications
4-amino-N-[4-(5-amino-1,3-benzoxazol-2-yl)phenyl]benzamide has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-[4-(5-amino-1,3-benzoxazol-2-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and DNA. The presence of amino groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . The benzoxazole core can also participate in π-π stacking interactions, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
5-amino-2-(1,3-benzoxazol-2-yl)phenol:
2-(4-aminophenyl)benzoxazole: Another benzoxazole derivative with similar functional groups and applications.
Uniqueness
4-amino-N-[4-(5-amino-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H16N4O2 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-amino-N-[4-(5-amino-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H16N4O2/c21-14-5-1-12(2-6-14)19(25)23-16-8-3-13(4-9-16)20-24-17-11-15(22)7-10-18(17)26-20/h1-11H,21-22H2,(H,23,25) |
InChI Key |
NHXAUQIKTAQYCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)NC(=O)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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